Trimethyl(2,3,5-trifluorophenyl)silane

Description

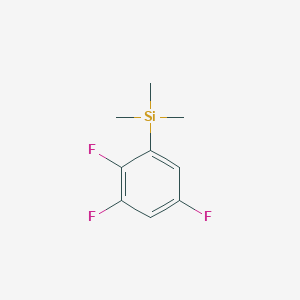

Trimethyl(2,3,5-trifluorophenyl)silane is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to a 2,3,5-trifluorophenyl aromatic ring. This structure combines the electron-withdrawing effects of fluorine substituents with the steric and electronic properties of the silane group, making it valuable in organic synthesis, catalysis, and materials science.

Properties

Molecular Formula |

C9H11F3Si |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

trimethyl-(2,3,5-trifluorophenyl)silane |

InChI |

InChI=1S/C9H11F3Si/c1-13(2,3)8-5-6(10)4-7(11)9(8)12/h4-5H,1-3H3 |

InChI Key |

SHQOQDRRCQMUED-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2,3,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of a trifluorophenyl halide with a trimethylsilyl reagent under specific conditions. For example, the reaction of 2,3,5-trifluorophenyl bromide with trimethylsilyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,5-trifluorophenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced under specific conditions to form different products.

Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

Substitution: Products include various substituted trifluorophenyl derivatives.

Reduction: Products include silanes with reduced silicon centers.

Oxidation: Products include silanols and siloxanes.

Scientific Research Applications

Trimethyl(2,3,5-trifluorophenyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of trimethyl(2,3,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silicon atom can form strong bonds with other elements, facilitating the formation of stable products .

Comparison with Similar Compounds

Structural Analogs: Fluorinated Organosilanes

Key Differences :

- Electronic Effects : The 2,3,5-trifluorophenyl group provides enhanced electron-withdrawing capabilities compared to the trifluoromethyl group in (trifluoromethyl)trimethylsilane. This increases electrophilicity in reactions involving aromatic systems .

- Steric Hindrance : The bulky aromatic ring in this compound may reduce nucleophilic substitution rates compared to smaller analogs like (trifluoromethyl)trimethylsilane.

Functional Analogs: Fluorinated Aromatic Compounds

2,3,5-Trifluorophenylacetic Acid :

- Reactivity : The carboxylic acid (-COOH) group enables participation in condensation and coupling reactions, unlike the silane group in this compound.

- Biological Activity : The acetic acid derivative is widely used in drug synthesis due to its bioisosteric fluorine atoms, whereas the silane analog is more suited for materials science applications.

Biological Activity

Trimethyl(2,3,5-trifluorophenyl)silane (TMS) is a silane compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds can significantly influence their reactivity and biological properties. This article explores the biological activity of TMS, focusing on its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C10H12F3Si

- Molecular Weight : 218.28 g/mol

- Structure : The compound features a silicon atom bonded to three methyl groups and one 2,3,5-trifluorophenyl group.

Biological Activity Overview

This compound is primarily utilized as a reagent in organic synthesis, particularly in the trifluoromethylation of various substrates. Its biological activities can be attributed to the trifluoromethyl group, which often enhances the lipophilicity and metabolic stability of the resulting compounds.

Antiviral Activity

One notable application of TMS is in the synthesis of compounds that exhibit antiviral properties. For instance, derivatives synthesized using TMS have shown inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro), indicating potential use in antiviral drug development .

Anticancer Properties

TMS has been employed in the synthesis of selective androgen receptor modulators (SARMs) that demonstrate significant anabolic activity in muscle tissue and improved bone strength in models of osteoporosis . Additionally, some synthesized compounds have shown antiproliferative effects comparable to established cancer therapies like dexamethasone .

Case Study 1: Synthesis of Trifluoromethylated Peptides

A series of peptides incorporating trifluoromethyl ketone groups were synthesized using TMS. These peptides exhibited promising biological activities, including inhibition of specific proteases involved in viral replication. The study highlighted the utility of TMS in creating biologically active molecules with potential therapeutic applications .

Case Study 2: Selective Androgen Receptor Modulators

Research demonstrated that compounds synthesized from TMS could act as selective androgen receptor modulators. These compounds not only displayed excellent oral bioavailability but also showed significant anabolic effects on muscle tissue and enhanced bone density in postmenopausal osteoporosis models .

Data Table: Biological Activities of Compounds Synthesized from TMS

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.